molecular formula C24H19Cl2N3O B2686606 N-(4-chloro-2-methylphenyl)-5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide CAS No. 477713-26-1

N-(4-chloro-2-methylphenyl)-5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2686606
CAS No.: 477713-26-1
M. Wt: 436.34
InChI Key: YLZRXOHPELWFDB-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by a trifunctional substitution pattern:

  • N-substituent: 4-chloro-2-methylphenyl group.
  • 1-position: 4-methylphenyl group.
  • 5-position: 4-chlorophenyl group.

Its synthesis typically involves coupling reactions using reagents such as EDCI and HOBt in DMF, followed by purification via preparative thin-layer chromatography .

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-5-(4-chlorophenyl)-1-(4-methylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl2N3O/c1-15-3-10-20(11-4-15)29-23(17-5-7-18(25)8-6-17)14-22(28-29)24(30)27-21-12-9-19(26)13-16(21)2/h3-14H,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZRXOHPELWFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(=O)NC3=C(C=C(C=C3)Cl)C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions

    Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of Aromatic Rings: The chlorinated aromatic rings are introduced via electrophilic aromatic substitution reactions, where chlorinated benzene derivatives react with the pyrazole core.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the carboxamide, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield benzoic acids, while reduction of the carboxamide group can produce primary amines.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of pyrazole derivatives, including N-(4-chloro-2-methylphenyl)-5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide, as anticancer agents. The compound has been evaluated against various cancer cell lines, demonstrating promising results.

  • Case Study Findings :
    • A derivative similar to the compound showed effective inhibition of proliferation in HepG2 (liver cancer) and HeLa (cervical cancer) cell lines with growth inhibition percentages of 54.25% and 38.44%, respectively .
    • Another study indicated that modifications at the N1 position of the pyrazole significantly influenced antiproliferative activity, suggesting structure-activity relationships (SAR) that could guide future drug design .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been extensively researched. The introduction of specific substituents in the pyrazole structure can enhance anti-inflammatory effects.

  • Research Insights :
    • Compounds with a similar scaffold have shown significant anti-inflammatory activity, with some derivatives displaying IC50 values indicating effective inhibition of inflammatory pathways .
    • The incorporation of thienyl moieties has been associated with increased acute toxicity; however, careful structural modifications have led to compounds with favorable safety profiles while retaining efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the pharmacological properties of this compound. Key findings include:

Substituent PositionEffect on ActivityObservations
N1Significant impact on antiproliferative activityVariations lead to loss or gain of activity against specific cancer cell lines
Position 5Modifications can enhance anti-inflammatory propertiesCertain structures showed improved efficacy while maintaining safety

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple aromatic rings and functional groups allows it to bind to these targets with high affinity, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Compound 3b ()

  • Structure: 5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide.
  • Key Differences: Replaces the 4-chloro-2-methylphenyl group with a phenyl-cyano substituent. Retains dual chlorophenyl groups but lacks the 4-methylphenyl substitution at the 1-position.
  • Impact: Lower melting point (171–172°C) compared to analogues with bulkier substituents, suggesting reduced crystallinity due to asymmetric substitution .

Compound 3e ()

  • Structure: 5-Chloro-1-(4-chlorophenyl)-N-(1-(4-chlorophenyl)-4-cyano-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide.
  • Key Differences: Introduces a 4-chlorophenyl group at the 1-position instead of 4-methylphenyl. Incorporates a cyano group at the 4-position of the pyrazole core.
  • Impact: Increased halogen density improves thermal stability (mp 172–174°C) . Cyano groups may enhance hydrogen-bonding interactions, influencing solubility and receptor binding .

N-(4-chloro-2-methylphenyl)-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide ()

  • Structure: Replaces the 5-position 4-chlorophenyl with pyridin-3-yl.
  • Reduced halogen content may decrease logP, favoring aqueous solubility but reducing CNS penetration .

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide (–15)

  • Structure: Features a 2,4-dichlorophenyl group at the 1-position and a pyridylmethyl carboxamide at the 3-position.
  • Activity: Potent CB1 receptor antagonist (IC50 = 0.139 nM) due to synergistic effects of dichlorophenyl and pyridylmethyl groups . Crystal structure analysis (monoclinic, P21/c) reveals tight packing via hydrogen bonding (N–H···O and C–H···Cl interactions), enhancing stability .
  • Absence of pyridylmethyl may limit interactions with polar receptor residues .

Melting Points and Solubility

Compound Melting Point (°C) Key Substituents Solubility Predictors
Target Compound Not reported 4-Cl-2-MePh, 4-MePh, 4-ClPh High logP (estimated >4.5)
3b () 171–172 Phenyl-cyano, dual ClPh Moderate solubility in chloroform
3e () 172–174 Triple ClPh, cyano Low aqueous solubility
–15 Compound Not reported 2,4-diClPh, pyridylmethyl High crystallinity, poor solubility

Key Research Findings

Substituent-Driven Bioactivity: Chlorine atoms at the 4-position of phenyl rings correlate with enhanced receptor binding in cannabinoid antagonists, as seen in –15 .

Crystallinity and Stability : Hydrogen-bond networks (e.g., N–H···O in ) improve thermal stability but may reduce solubility .

Synthetic Optimization : EDCI/HOBt-mediated coupling in DMF () is a robust method for pyrazole carboxamides, though yields vary with substituent complexity .

Biological Activity

N-(4-chloro-2-methylphenyl)-5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide, commonly referred to as a pyrazole derivative, has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H18Cl2N4O
  • Molecular Weight : 423.31 g/mol
  • IUPAC Name : this compound

The compound features a complex structure characterized by multiple aromatic rings and a pyrazole core, which is known for its diverse biological activities.

Anticancer Activity

Numerous studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The mechanisms through which this compound operates include:

  • Inhibition of Cell Proliferation : Research shows that this compound can inhibit the growth of various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer) cells.
Cell LineIC50 (µM)Reference
MCF70.46
NCI-H4600.39
SF-26831.5

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This action may contribute to its potential in treating inflammatory diseases.

Antimicrobial Activity

Emerging evidence suggests that pyrazole derivatives possess antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains and fungi, showing promising results in inhibiting their growth.

Case Study 1: Anticancer Efficacy

In a study conducted by Li et al., the compound was tested against multiple cancer cell lines, revealing significant cytotoxicity. The study highlighted that the compound induced apoptosis in cancer cells, leading to cell death and reduced tumor growth.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to specific protein targets involved in cancer progression. These studies indicated strong interactions with proteins such as Aurora-A kinase, which is crucial for cell cycle regulation.

Q & A

Q. Table 1. Key Crystallographic Data

ParameterValueSource
Space groupP21/c
Unit cell dimensions (Å)a=9.0032, b=20.1001
Z (molecules/unit cell)4

Q. Table 2. Common Synthetic Intermediates

IntermediateRoleReference
5-(4-chlorophenyl)-1H-pyrazoleCore structure precursor
N-(piperidinyl)-carboxamideAmine coupling partner

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